molecular formula C9H11NO2 B584682 D-Phenyl-D5-alanine CAS No. 362049-55-6

D-Phenyl-D5-alanine

Cat. No.: B584682
CAS No.: 362049-55-6
M. Wt: 170.223
InChI Key: COLNVLDHVKWLRT-NQJMBGHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phenyl-D5-alanine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 170.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.

Mode of Action

D-Phenylalanine-d5 interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc . This interaction leads to changes in cellular activities.

Biochemical Pathways

D-Phenylalanine-d5 is involved in the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan . This pathway involves seven metabolic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate and ultimately chorismate . Chorismate serves as the branch point for dedicated aromatic amino acid biosynthesis .

Pharmacokinetics

It is known that d-phenylalanine-d5 is distributed to the various tissues of the body via the systemic circulation . It appears to cross the blood-brain barrier less efficiently than L-phenylalanine, and so a small amount of an ingested dose of D-Phenylalanine-d5 is excreted in the urine without penetrating the central nervous system .

Result of Action

D-Phenylalanine-d5 has been shown to increase fatty acid oxidation and mitochondrial biogenesis in Sprague-Dawley rats, which may be due to its ability to activate the receptor α . D-Phenylalanine-d5 also has an effect on insulin resistance, as it increases the expression of hydroxylase in liver tissue . Furthermore, D-Phenylalanine-d5 slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins, potentially helping to reduce pain .

Action Environment

The action, efficacy, and stability of D-Phenylalanine-d5 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as other amino acids or drugs . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

D-Phenylalanine-d5 is involved in several biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall biochemical processes within the cell . For instance, D-Phenylalanine-d5 has been found to inhibit the development of biofilms in certain bacterial species, indicating its potential role in microbial interactions .

Cellular Effects

The effects of D-Phenylalanine-d5 on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, D-Phenylalanine-d5 is known to play a role in adrenergic and dopaminergic neurotransmission, which can lead to various effects on cell function .

Molecular Mechanism

At the molecular level, D-Phenylalanine-d5 exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Phenylalanine-d5 has been found to interact with Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Phenylalanine-d5 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Phenylalanine-d5 can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Metabolic Pathways

D-Phenylalanine-d5 is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

D-Phenylalanine-d5 is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the L-type amino acid transporter 1, which is involved in the transport of large neutral amino acids such as phenylalanine .

Subcellular Localization

The subcellular localization of D-Phenylalanine-d5 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, D2 receptors, which interact with D-Phenylalanine-d5, have been found to be localized in discrete signaling sites along the plasma membrane .

Properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-NQJMBGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.